molecular formula C19H19N3O2S B3588006 N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B3588006
M. Wt: 353.4 g/mol
InChI Key: YSKGQJKNRKWDMW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring:

  • Acetamide backbone: The nitrogen atom is substituted with a 2,5-dimethylphenyl group.
  • 1,3,4-Oxadiazole ring: Positioned at the sulfanyl (-S-) linker, substituted with a 4-methylphenyl group. This compound belongs to a class of sulfur-containing heterocycles known for diverse bioactivities, including enzyme inhibition and antimicrobial properties. Its structural uniqueness lies in the combination of methyl-substituted aromatic rings and the oxadiazole scaffold, which influence physicochemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-5-8-15(9-6-12)18-21-22-19(24-18)25-11-17(23)20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKGQJKNRKWDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones

Propanamide Derivatives ()

Compounds 7c–7f share a propanamide backbone instead of acetamide. Key differences include:

  • Molecular weight : Higher (375–389 g/mol vs. ~361 g/mol for the target compound).
  • Melting points : Range from 134–178°C, suggesting variable crystallinity influenced by substituents.
Indole-Substituted Acetamides ()

Compounds 8e, 8f, and 8g feature an indol-3-ylmethyl group on the oxadiazole ring:

  • Molecular weight : ~378 g/mol (vs. ~361 g/mol for the target).
  • Bioactivity : Tested for LOX, α-glucosidase, and BChE inhibition . The indole moiety may enhance binding to enzyme active sites compared to the target’s 4-methylphenyl group.

Analogues with Varied Aromatic Substituents

Benzofuran-Oxadiazole Hybrids ()

Compounds 2a (chlorophenyl) and 2b (methoxyphenyl) exhibit:

  • Antimicrobial activity : Enhanced potency attributed to electron-withdrawing (Cl) or electron-donating (OCH₃) groups.
  • Structural contrast : The target’s 4-methylphenyl group may reduce antimicrobial efficacy but improve metabolic stability due to lipophilicity.
Chlorophenyl and Nitrophenyl Derivatives ()
  • Compound 7a () : Features a 2-chlorophenyl group, showing distinct mass fragmentation patterns indicative of stability under spectroscopic conditions.

Physicochemical and Spectral Comparisons

Melting Points and Solubility
Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported ~361 2,5-dimethylphenyl, 4-methylphenyl
7c () 134–136 375 Thiazole, 3-methylphenyl
8e () 155 378 Indol-3-ylmethyl
8g () 142 378 Indol-3-ylmethyl
2a () Not reported ~400 Benzofuran, chlorophenyl

The target’s lower molecular weight and absence of polar groups (e.g., indole) suggest moderate solubility in organic solvents.

Spectral Data
  • IR Spectroscopy : Acetamide carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and N-H stretches (~3250–3300 cm⁻¹) are consistent across analogues. Oxadiazole C=N and C-O-C vibrations (~1500–1600 cm⁻¹) vary slightly with substituents .
  • NMR : Methyl groups on aromatic rings (δ 2.2–2.5 ppm) and sulfanyl-linked CH₂ (δ 3.8–4.2 ppm) are characteristic. Indole protons in 8e–8g appear downfield (δ 7.0–7.5 ppm) compared to the target’s methylphenyl signals .

Q & A

Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions, and (2) coupling the oxadiazole moiety to the acetamide group via nucleophilic substitution.
  • Key Conditions :
  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility .
  • Temperature: 60–80°C for cyclization; room temperature for coupling .
  • Catalysts: Triethylamine (TEA) as a base to deprotonate thiol intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity. For example, the sulfanyl group (-S-\text{-S-}) shows characteristic deshielding in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and purity .
  • X-ray Crystallography : Resolves crystal packing and confirms bond angles (e.g., oxadiazole ring planarity) .

Q. What biological screening assays are commonly used to evaluate its activity?

  • Methodological Answer :
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory potential .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Transition metals (e.g., Pd/Cu) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl group incorporation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) reduces side-product formation during cyclization .
  • Real-Time Monitoring : TLC/HPLC tracks reaction progress to terminate at peak yield .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-chlorophenyl) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole sulfur) using 3D-QSAR models .
  • Biological Testing : Compare IC50_{50} values across analogs to correlate structural changes with potency .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC clarify through-space coupling (e.g., confirming sulfanyl-acetamide linkage) .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry or tautomeric forms .
  • Computational Validation : Density Functional Theory (DFT) predicts chemical shifts to match experimental data .

Q. What computational approaches predict its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2 active site) .
  • Molecular Dynamics (MD) : Simulations (50–100 ns) assess stability of ligand-protein complexes in physiological conditions .
  • ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

Q. How to evaluate its stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • HPLC-PDA Analysis : Monitors peak purity and quantifies degradation over time .
  • Mass Spectrometry : Identifies hydrolytic or oxidative byproducts (e.g., sulfoxide formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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